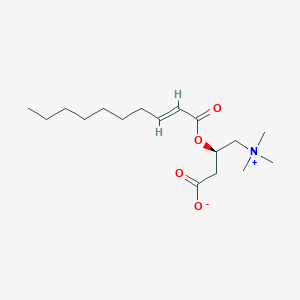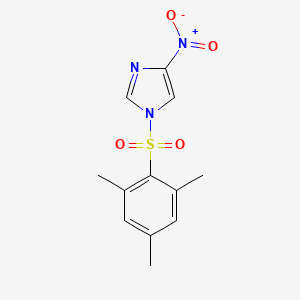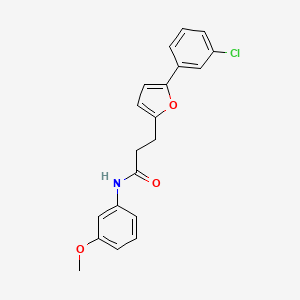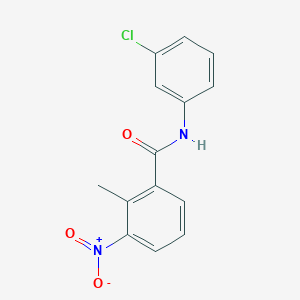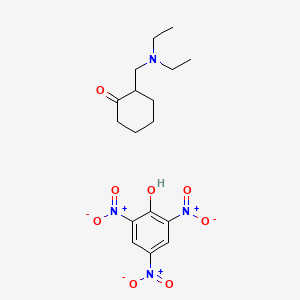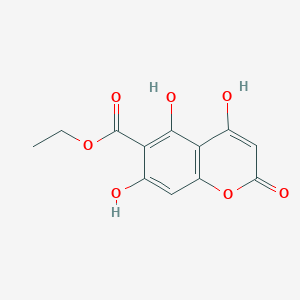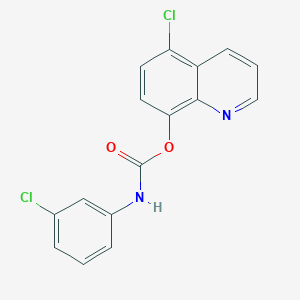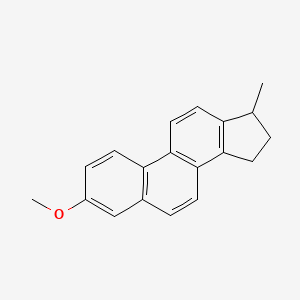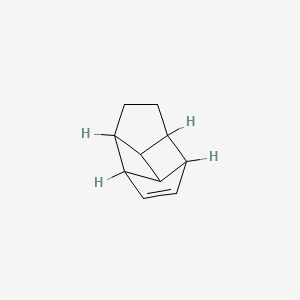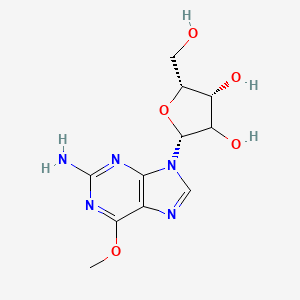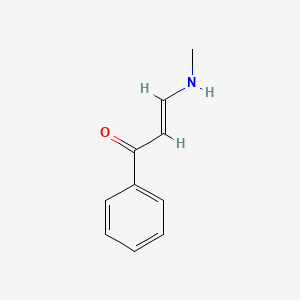
3-(Methylamino)acrylophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)acrylophenone is a chemical compound with the molecular formula C10H11NO. It is a colorless liquid with a strong odor and is widely used in the synthesis of pharmaceuticals and organic compounds . This compound plays a crucial role as an intermediate in various chemical reactions and is commonly utilized in the pharmaceutical and chemical industries .
Métodos De Preparación
The synthesis of 3-(Methylamino)acrylophenone can be achieved through several synthetic routes. One common method involves the reaction of 3-(dimethylamino)-1-phenyl-2-propen-1-one with methylamine . The reaction typically occurs in the presence of potassium hydrogensulfate in water at 50°C . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield.
Análisis De Reacciones Químicas
3-(Methylamino)acrylophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Methylamino)acrylophenone has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Methylamino)acrylophenone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-(Methylamino)acrylophenone can be compared with other similar compounds, such as:
- 2-Methyl-3-(p-tolyl)acrylophenone
- 4’-Methyl-3-(2-thienyl)acrylophenone
- 4’-Methyl-3-(1-naphthyl)acrylophenone
- 4’-Nitro-3-(2-thienyl)acrylophenone
These compounds share similar structural features but differ in their functional groups and reactivity . The uniqueness of this compound lies in its specific methylamino group, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(E)-3-(methylamino)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C10H11NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-8,11H,1H3/b8-7+ |
Clave InChI |
MGZAGXMLBKSKRX-BQYQJAHWSA-N |
SMILES isomérico |
CN/C=C/C(=O)C1=CC=CC=C1 |
SMILES canónico |
CNC=CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


